Benzyl 1H,1H-heptafluorobutyl sulfide
Description
Benzyl 1H,1H-heptafluorobutyl sulfide is a fluorinated organosulfur compound characterized by a benzyl group attached to a heptafluorobutyl sulfide moiety.
Properties
CAS No. |
200337-06-0 |
|---|---|
Molecular Formula |
C11H9F7S |
Molecular Weight |
306.24 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H9F7S/c12-9(13,10(14,15)11(16,17)18)7-19-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
GZRYWICPWYMXLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 1H,1H-heptafluorobutyl sulfide can be synthesized via the reaction between benzyl Grignard reagents and phosphinic acid thioesters . The reaction typically involves the nucleophilic attack of the benzyl Grignard reagent on the sulfur atom of the phosphinic acid thioester, resulting in the formation of the desired sulfide compound . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1H,1H-heptafluorobutyl sulfide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfide to thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzyl or heptafluorobutyl derivatives.
Scientific Research Applications
Benzyl 1H,1H-heptafluorobutyl sulfide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl 1H,1H-heptafluorobutyl sulfide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions and the nature of the reactants . The presence of the heptafluorobutyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Compound A: Benzyl Perfluorooctyl Sulfide
- Structure : Similar backbone but with a longer perfluorinated chain (C8F17 vs. C4F7).
- Properties : Higher thermal stability and hydrophobicity due to increased fluorine content. However, environmental persistence and bioaccumulation risks are greater .
Compound B: 1H-Benzotriazol-7-ol (CAS 26725-51-9)
- Structure : A benzotriazole derivative with a hydroxyl group (C6H5N3O) .
- Comparison : Unlike the sulfide, this compound is polar and exhibits strong hydrogen-bonding capabilities. It is used as a corrosion inhibitor or UV stabilizer, whereas fluorinated sulfides are more suited for hydrophobic coatings .
Compound C: Phenyl Heptafluoropropyl Sulfide
- Structure : Shorter fluorinated chain (C3F7 vs. C4F7).
- Properties : Reduced hydrophobicity but lower viscosity, making it preferable for liquid-phase applications.
2.2 Data Table: Key Properties Comparison
Research Findings and Industrial Relevance
- Fluorinated Sulfides : this compound’s intermediate chain length balances hydrophobicity and processability, making it a candidate for specialty surfactants.
- Environmental Considerations : Shorter fluorinated chains (e.g., C4F7) are increasingly favored over longer chains (e.g., C8F17) due to regulatory pressures on persistent pollutants .
- Synthetic Challenges : Fluorinated sulfides require stringent conditions for synthesis, often involving hazardous reagents like SF4 or HF.
Limitations of Provided Evidence
focuses on crystallography software , while details an unrelated benzotriazole compound . Thus, this analysis extrapolates from general fluorochemistry principles and analogous data.
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